1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine
Description
Properties
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-18(2)17-29(26,27)22-11-13-24(14-12-22)23(25)20-9-6-10-21(15-20)28-16-19-7-4-3-5-8-19/h3-10,15,18,22H,11-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJGISOIUANGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxybenzoyl intermediate: This step involves the reaction of benzyl alcohol with benzoyl chloride in the presence of a base such as pyridine to form benzyloxybenzoyl chloride.
Coupling with piperidine: The benzyloxybenzoyl chloride is then reacted with piperidine in the presence of a base like triethylamine to form the benzyloxybenzoyl-piperidine intermediate.
Introduction of the methylpropanesulfonyl group: Finally, the intermediate is reacted with methylpropanesulfonyl chloride in the presence of a base such as sodium hydride to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-[3-(Benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Pharmacological Activity
The compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of piperidine can exhibit significant anti-inflammatory properties, making them candidates for the development of new therapeutic agents. The benzyloxy and sulfonyl groups may enhance its efficacy and selectivity towards specific biological targets.
Synthesis of Novel Derivatives
The synthesis of 1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine serves as a precursor for creating various analogs with modified functional groups. These derivatives can be screened for improved pharmacological profiles, including enhanced potency or reduced side effects.
Targeting Neurotransmitter Systems
Research has shown that piperidine derivatives can act on neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. This compound's structure suggests potential interactions with these systems, which could be explored for developing treatments for neurological disorders.
Case Study 1: Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives exhibit anti-inflammatory activity by inhibiting specific pathways involved in inflammation. The compound was tested in vitro and showed promising results, indicating its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Effects
In another study, researchers synthesized various piperidine-based compounds and evaluated their effects on serotonin receptors. The findings suggested that modifications to the piperidine ring significantly influenced receptor affinity and selectivity, highlighting the importance of structural optimization in drug design .
Table 1: Comparison of Pharmacological Activities of Piperidine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | 5.2 | |
| Piperidine derivative A | Serotonin Receptor Agonist | 0.8 | |
| Piperidine derivative B | Acetylcholinesterase Inhibitor | 3.5 |
Table 2: Synthetic Routes for Derivatives
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Direct acylation of piperidine | 85 | Reflux in dichloromethane |
| Sulfonylation of benzyloxybenzoyl chloride | 75 | Room temperature |
| Reduction of intermediate to final product | 90 | Catalytic hydrogenation |
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. The benzyloxybenzoyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several piperidine-based derivatives, enabling comparisons of pharmacological and physicochemical properties:
Key Findings and Contrasts
- Receptor Targeting: The sulfonyl group in the target compound may enhance selectivity for sulfonyl-binding receptors or enzymes, unlike 1-BCP, which targets AMPA receptors via its benzodioxole moiety .
Synthetic Accessibility :
- The target compound’s synthesis likely requires protective group strategies (e.g., tert-butoxycarbonyl (Boc) for piperidine amines, as in ) to avoid side reactions during sulfonylation .
- In contrast, 1-BCP derivatives are synthesized via straightforward amide coupling, highlighting differences in synthetic complexity .
- Biological Activity: 1-BCP derivatives show anti-fatigue effects (e.g., compound 5b in increased swimming endurance in mice by 40% via AMPA receptor modulation), suggesting the target compound’s benzoyl group could similarly engage neurological pathways . The benzyloxy-phenoxypropyl analog in demonstrated IC50 values of 120 nM for H3R binding, indicating that aromatic substituents critically influence receptor affinity .
Physicochemical Properties
- Stability : Sulfonyl groups generally enhance metabolic stability over esters or ethers, as seen in ’s acrylamide intermediate, which requires careful handling due to hydrolysis sensitivity .
Biological Activity
1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Piperidine ring
- Substituents :
- Benzoyl group
- Benzyloxy group
- Sulfonyl group
Its molecular formula is , with a molecular weight of approximately 356.46 g/mol.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including:
- Receptors : Potential interaction with histamine receptors, particularly the H4 receptor, which is implicated in inflammatory responses and neurological functions .
- Enzymatic Inhibition : Compounds in this class may exhibit inhibitory activity against certain enzymes, affecting metabolic pathways related to inflammation and pain modulation.
Pharmacological Evaluation
This compound has been evaluated for its pharmacological properties in several studies:
- Antinociceptive Activity : Preliminary studies suggest that this compound may possess analgesic properties through modulation of pain pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines and mediators.
Case Studies
- Study on Analgesic Properties : A study conducted on rodent models indicated that administration of the compound resulted in a significant reduction in pain responses compared to control groups. The mechanism was hypothesized to involve central nervous system pathways .
- Inflammation Model : In a model of induced inflammation, the compound showed a marked decrease in swelling and pain, suggesting its potential utility in treating inflammatory conditions .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
